Zucapsaicin

Description

This compound, the cis-isomer of capsaicin, is a topical analgesic used to treat osteoarthritis of the knee and other neuropathic pain. It is a modulator of transient receptor potential cation channel subfamily V member 1 (TRPV-1), also known as the vanilloid or capsaicin receptor 1, that reduces pain and improves articular functions. This compound has also been evaluated for the management of several conditions manifested by chronic nerve pain. These conditions include herpes simplex (HSV) infections, cluster headaches, migraine, and osteoarthritis of the knee. This compound was approved by the Health Canada in 2010 as topical cream marketed under the brand name Zuacta but currently not FDA-approved.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

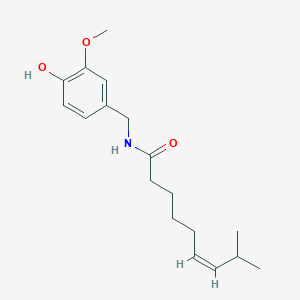

the cis-isomer of alkyl vanillylamide

Structure

3D Structure

Properties

IUPAC Name |

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUWZUDDOIDPM-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C\CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014453 | |

| Record name | Zucapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Zucapsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

25775-90-0 | |

| Record name | Zucapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25775-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zucapsaicin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zucapsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zucapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15OX67P384 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

71.5-74.5 | |

| Record name | Zucapsaicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Zucapsaicin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zucapsaicin, the cis-isomer of capsaicin, is a synthetic transient receptor potential vanilloid 1 (TRPV1) receptor agonist developed as a topical analgesic. Its design rationale was to retain the analgesic efficacy of the naturally occurring trans-isomer, capsaicin, while improving local tolerability. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological properties of this compound, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Discovery and Development

This compound, also known as civamide, was developed by Winston Pharmaceuticals. The impetus for its creation was the observation that while topical capsaicin is an effective analgesic, its use is often limited by a pronounced burning sensation and skin irritation at the application site.[1][2] The development hypothesis was that the cis-geometric isomer of capsaicin could offer a better-tolerated alternative without compromising its pain-relieving properties.

The initial development and investigation into the therapeutic potential of this compound can be traced back to the work of J.E. Bernstein.[3] this compound has been investigated for various neuropathic pain conditions, including postherpetic neuralgia and osteoarthritis of the knee.[1][4] It gained approval in Canada in 2010 under the brand name Zuacta for the relief of severe pain in adults with osteoarthritis of the knee.[5]

Chemical Synthesis

The synthesis of this compound involves a convergent approach, culminating in the formation of an amide bond between vanillylamine and the cis-configured acyl side chain, (Z)-8-methylnon-6-enoyl chloride. A representative synthetic scheme is outlined below.

Logical Flow of this compound Synthesis

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (Z)-8-methyl-6-nonenoic acid

This step is achieved via a Wittig reaction to establish the cis-double bond.

-

Preparation of the Ylide: To a suspension of isopropyltriphenylphosphonium iodide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, add n-butyllithium dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour to form the corresponding ylide.

-

Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of 6-bromohexanoic acid ethyl ester in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting ester is then hydrolyzed to the carboxylic acid using a standard procedure, such as refluxing with aqueous sodium hydroxide, followed by acidification with HCl. Purify the crude (Z)-8-methyl-6-nonenoic acid by column chromatography.[6]

Step 2: Formation of (Z)-8-methylnon-6-enoyl chloride

The carboxylic acid is converted to the more reactive acyl chloride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, dissolve (Z)-8-methyl-6-nonenoic acid in an excess of thionyl chloride.

-

Reaction: Gently heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to yield the crude (Z)-8-methylnon-6-enoyl chloride, which can be used in the next step without further purification.[7]

Step 3: Amidation to form this compound

The final step is the coupling of the acyl chloride with vanillylamine.

-

Reaction Setup: Dissolve vanillylamine hydrochloride in a suitable solvent such as dichloromethane in a flask cooled in an ice bath. Add a base, for example, triethylamine, to neutralize the hydrochloride and liberate the free amine.

-

Coupling: Slowly add a solution of (Z)-8-methylnon-6-enoyl chloride in dichloromethane to the vanillylamine solution.

-

Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature overnight. Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound is then purified by recrystallization or column chromatography to yield the final product as a solid.[8]

Pharmacological Data

This compound exerts its effects primarily through the activation of the TRPV1 receptor. Its potency and pharmacokinetic profile have been characterized in preclinical studies.

| Parameter | Value | Species/System | Reference |

| EC50 (TRPV1 activation) | 28.2 nM | CHO cells expressing human TRPV1 | [1] |

| Systemic Absorption (Topical) | 0.075% | Animal studies | [9] |

| Elimination Half-life | ~7 to 11 hours | Rats (metabolites included) | [9] |

Note: The table summarizes available quantitative data for this compound. Clinical data for this compound is less abundant in the public domain compared to its trans-isomer, capsaicin. For context, clinical trials of topical capsaicin for osteoarthritis have shown significant reductions in pain scores. A study on 0.0125% capsaicin gel for knee osteoarthritis reported a baseline Visual Analogue Scale (VAS) score of 6.40 ± 1.64 and a baseline Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) score of 51.65 ± 13.3.[4][10] After 4 weeks of treatment, the capsaicin group showed a statistically significant greater reduction in both VAS and total WOMAC scores compared to the placebo group.[4][10]

Mechanism of Action and Signaling Pathways

This compound is a selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[4]

TRPV1 Signaling Pathway Activation by this compound

References

- 1. caymanchem.com [caymanchem.com]

- 2. Antinociception induced by civamide, an orally active capsaicin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Capsaicin and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of symptomatic control of knee osteoarthritis with 0.0125% of capsaicin versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2004092122A2 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]

- 8. Capsaicin synthesis - chemicalbook [chemicalbook.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. thaiscience.info [thaiscience.info]

chemical properties and structure of Zucapsaicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zucapsaicin, the cis-isomer of capsaicin, is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, quantification, and key biological assays are presented to facilitate further research and development. The document is intended to serve as a comprehensive resource for scientists and professionals engaged in pain research and analgesic drug development.

Chemical Properties and Structure

This compound, with the IUPAC name (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide, is a member of the capsaicinoid family.[1] Its chemical structure is characterized by a vanillylamine head group, a central amide linkage, and a monounsaturated fatty acid tail. The cis configuration of the double bond in the fatty acid tail distinguishes it from its more widely known trans-isomer, capsaicin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | PubChem |

| Synonyms | cis-Capsaicin, Civamide | DrugBank |

| Chemical Formula | C18H27NO3 | PubChem |

| Molecular Weight | 305.41 g/mol | PubChem |

| Melting Point | 71.5-74.5 °C | DrugBank |

| Boiling Point | ~210-220 °C at 0.01 mmHg (estimated from capsaicin) | PubChem |

| Solubility | Insoluble in water; Soluble in DMSO, ethanol | PubChem, Cayman Chemical |

| pKa | 8.64 (acidic) | Drug Central |

| LogP | 3.6 - 3.75 | PubChem, Drug Central |

Mechanism of Action: Targeting the TRPV1 Receptor

This compound exerts its pharmacological effects primarily through its potent agonism of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[2] The activation of TRPV1 by this compound initiates a cascade of events leading to both an initial sensation of heat and pain, followed by a prolonged period of desensitization and analgesia.

Signaling Pathway

The binding of this compound to the TRPV1 receptor triggers the opening of the ion channel, leading to an influx of calcium (Ca2+) and sodium (Na+) ions. This influx causes depolarization of the neuron, initiating an action potential that is transmitted to the central nervous system, perceived as a pungent or burning sensation.[1]

The sustained elevation of intracellular Ca2+ activates several downstream signaling pathways. This includes the activation of protein kinase C (PKC) and calcineurin, which can phosphorylate the TRPV1 receptor, modulating its sensitivity.[1] Furthermore, the influx of Ca2+ triggers the release of neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the sensory nerve endings.[2] These neuropeptides are key mediators of neurogenic inflammation and pain signaling.

Prolonged exposure to this compound leads to the desensitization of the TRPV1 receptor and depletion of CGRP and Substance P from the sensory nerve terminals.[2] This "defunctionalization" of the nociceptive neurons renders them less responsive to subsequent painful stimuli, resulting in a long-lasting analgesic effect.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of the fatty acid side chain, (Z)-8-methylnon-6-enoic acid, followed by its coupling with vanillylamine.

Step 1: Synthesis of (Z)-8-methylnon-6-enoic Acid

This procedure is adapted from a Wittig reaction-based synthesis of the Z-isomer of the fatty acid.

-

Materials: 6-bromohexanoic acid ethyl ester, triphenylphosphine, isobutyraldehyde, sodium hydride (60% dispersion in mineral oil), tetrahydrofuran (THF), diethyl ether, hydrochloric acid (1 M), sodium sulfate, silica gel.

-

Procedure:

-

Prepare the phosphonium salt by refluxing a solution of 6-bromohexanoic acid ethyl ester and triphenylphosphine in acetonitrile.

-

Cool the reaction mixture and collect the precipitated phosphonium salt by filtration.

-

Suspend the phosphonium salt in dry THF under an inert atmosphere.

-

Add sodium hydride portion-wise at 0 °C to generate the ylide.

-

Add isobutyraldehyde dropwise to the ylide solution at 0 °C and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ethyl (Z)-8-methylnon-6-enoate by silica gel chromatography.

-

Hydrolyze the ester to the carboxylic acid using aqueous sodium hydroxide, followed by acidification with 1 M HCl.

-

Extract the (Z)-8-methylnon-6-enoic acid with diethyl ether, dry, and concentrate to yield the final product.

-

Step 2: Coupling of (Z)-8-methylnon-6-enoic Acid with Vanillylamine

This procedure utilizes a standard peptide coupling reaction.

-

Materials: (Z)-8-methylnon-6-enoic acid, vanillylamine hydrochloride, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), triethylamine, dichloromethane (DCM).

-

Procedure:

-

Dissolve (Z)-8-methylnon-6-enoic acid, DCC, and NHS in DCM and stir at room temperature for 1 hour to form the activated ester.

-

In a separate flask, dissolve vanillylamine hydrochloride and triethylamine in DCM.

-

Add the vanillylamine solution to the activated ester solution and stir at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain this compound.

-

Quantification of this compound in Plasma by HPLC-MS/MS

This protocol is adapted from published methods for the quantification of capsaicinoids in biological matrices.

-

Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 306.2 → 137.1

-

Internal Standard (e.g., Capsaicin-d3): m/z 309.2 → 137.1

-

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A and inject into the HPLC-MS/MS system.

-

In Vitro TRPV1 Activation Assay: Calcium Imaging

This protocol describes the use of a fluorescent calcium indicator to measure TRPV1 activation in a cell-based assay.

-

Cell Line: HEK293 cells stably expressing human TRPV1.

-

Reagents: Fluo-4 AM, Pluronic F-127, Hank's Balanced Salt Solution (HBSS), this compound stock solution (in DMSO), Ionomycin (positive control).

-

Procedure:

-

Plate HEK293-TRPV1 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

-

Prepare a loading buffer containing 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add 100 µL of loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells twice with HBSS.

-

Add 100 µL of HBSS to each well.

-

Use a fluorescence plate reader to measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm).

-

Add varying concentrations of this compound (prepared in HBSS) to the wells.

-

Immediately begin kinetic fluorescence readings for 5-10 minutes.

-

Add a saturating concentration of Ionomycin as a positive control to determine the maximum calcium response.

-

Analyze the data by calculating the change in fluorescence over baseline (ΔF/F0) and plot the dose-response curve to determine the EC50 of this compound.

-

In Vitro Neuropeptide Release Assays: CGRP and Substance P

These protocols outline the use of Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify the release of CGRP and Substance P from cultured sensory neurons.

-

Cell Culture: Primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., F-11 cells).

-

Reagents: Commercially available CGRP and Substance P ELISA kits, cell culture medium, this compound stock solution, potassium chloride (KCl) solution (for depolarization-induced release).

-

General Procedure:

-

Culture the neuronal cells in appropriate multi-well plates.

-

Wash the cells with a buffered salt solution (e.g., HBSS).

-

Pre-incubate the cells in the buffered salt solution for 30 minutes.

-

Replace the solution with fresh buffer containing different concentrations of this compound or vehicle control.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Collect the supernatant, which contains the released neuropeptides.

-

As a positive control for cell viability and release capacity, stimulate a set of wells with a high concentration of KCl (e.g., 50 mM).

-

Centrifuge the collected supernatants to remove any cellular debris.

-

Quantify the concentration of CGRP and Substance P in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Conclusion

This compound is a valuable pharmacological tool for studying the TRPV1 receptor and holds promise as a therapeutic agent for the management of pain. This technical guide provides a comprehensive resource on its chemical properties, mechanism of action, and detailed experimental protocols to support ongoing and future research in this field. The provided methodologies for synthesis, quantification, and biological assays are intended to facilitate reproducible and robust scientific investigation into the therapeutic potential of this compound.

References

Zucapsaicin's Interaction with TRPV1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zucapsaicin, the cis-isomer of capsaicin, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Like its more widely known trans-isomer, this compound elicits a sensation of heat and pain upon binding to TRPV1, a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[2][3] This interaction leads to a cascade of events culminating in channel desensitization, a phenomenon that underpins this compound's therapeutic potential as a topical analgesic for conditions such as osteoarthritis and neuropathic pain.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound on TRPV1 channels, offering quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action

This compound's primary molecular target is the TRPV1 ion channel.[1] Its mechanism of action can be dissected into three main phases:

-

Binding and Activation: this compound binds to a specific pocket on the intracellular side of the TRPV1 channel.[4] This binding event induces a conformational change in the channel protein, leading to the opening of its ion pore.[5]

-

Cation Influx and Depolarization: The opening of the TRPV1 channel allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), down their electrochemical gradients.[6] This influx of positive ions leads to the depolarization of the sensory neuron's membrane.

-

Desensitization: Prolonged or repeated exposure to this compound leads to a state of desensitization, where the channel becomes less responsive to subsequent stimuli.[5][7] This process is crucial for its analgesic effect and is primarily driven by the initial influx of Ca²⁺.[5] Key mechanisms involved in desensitization include:

-

Calcineurin-mediated dephosphorylation: The rise in intracellular Ca²⁺ activates the phosphatase calcineurin, which dephosphorylates the TRPV1 channel, contributing to its desensitization.[5][8]

-

Phosphatidylinositol 4,5-bisphosphate (PIP₂) depletion: Activation of TRPV1 can lead to the depletion of PIP₂, a membrane phospholipid that is important for maintaining channel activity.[8]

-

Protein Kinase A (PKA) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) involvement: These kinases are also implicated in the complex regulation of TRPV1 sensitivity and desensitization.[5][6]

-

Data Presentation: Quantitative Analysis of this compound-TRPV1 Interaction

The following table summarizes the available quantitative data for this compound's interaction with TRPV1 channels. For comparative purposes, data for capsaicin are also included where available.

| Parameter | This compound ((Z)-Capsaicin) | Capsaicin | Cell Type / System | Reference |

| Potency (EC₅₀) | 28.2 nM | ~280 - 1570 nM | CHO cells expressing human TRPV1 (Calcium Uptake) | [1][9][10] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring this compound-Evoked Currents

This protocol is designed to measure the ion currents mediated by TRPV1 channels in response to this compound application.

Materials:

-

HEK293 cells stably expressing human TRPV1.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

-

Culture HEK293-hTRPV1 cells on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Pull a patch pipette and fill it with the internal solution.

-

Approach a single cell with the pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Prepare a series of this compound dilutions in the external solution.

-

Apply the this compound solutions to the cell using a rapid perfusion system.

-

Record the inward currents elicited by this compound application.

-

To study desensitization, apply a prolonged pulse of this compound and measure the decay of the current over time.

-

Wash out the this compound and apply a second pulse to assess the extent of desensitization and recovery.

Calcium Imaging of this compound-Induced TRPV1 Activation using Fura-2 AM

This protocol measures the increase in intracellular calcium concentration following the activation of TRPV1 channels by this compound.

Materials:

-

CHO cells stably expressing human TRPV1.

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

-

Fura-2 AM calcium indicator dye.

-

Pluronic F-127.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Fluorescence microscope with an imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm).[11]

Procedure:

-

Seed CHO-hTRPV1 cells on glass-bottom dishes.

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in HBSS.

-

Incubate the cells with the Fura-2 AM loading solution in the dark at room temperature.[12]

-

Wash the cells with HBSS to remove excess dye.[12]

-

Place the dish on the microscope stage and perfuse with HBSS.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.

-

Apply a solution of this compound in HBSS to the cells.

-

Continuously record the fluorescence changes at both excitation wavelengths.

-

Calculate the ratio of the fluorescence intensities (340/380) to determine the relative change in intracellular calcium concentration.

Visualizations

Signaling Pathways

Caption: this compound binding to TRPV1 leads to cation influx and neuronal depolarization.

Caption: Calcium-dependent signaling pathways leading to TRPV1 desensitization.

Experimental Workflow

Caption: A typical experimental workflow for characterizing a novel TRPV1 agonist.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization [frontiersin.org]

- 3. Capsaicin, The Vanilloid Receptor TRPV1 Agonist in Neuroprotection: Mechanisms Involved and Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Induction of TRPV1 desensitization by a biased receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transient receptor potential TRPA1 channel desensitization in sensory neurons is agonist dependent and regulated by TRPV1-directed internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Real-Time Calcium Monitoring in Cellular Studies - JoVE Journal [jove.com]

An In-depth Pharmacological Review of Zucapsaicin for Researchers and Drug Development Professionals

An overview of the potent TRPV1 agonist, zucapsaicin, detailing its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and clinical efficacy, with a focus on its application in pain management.

Introduction

This compound, the cis-isomer of capsaicin, is a topical analgesic agent that has demonstrated efficacy in the management of pain, particularly in osteoarthritis.[1][2][3] As a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, this compound's pharmacological activity is centered on the modulation of nociceptive sensory neurons.[4] This technical guide provides a comprehensive review of the pharmacological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Targeting the TRPV1 Receptor

This compound exerts its analgesic effects primarily through its interaction with the TRPV1 receptor, a non-selective cation channel predominantly expressed on sensory nerve fibers.[2][4] The binding of this compound to the TRPV1 receptor initiates a cascade of events leading to a state of desensitization in the neuron, thereby reducing the transmission of pain signals.

The initial activation of the TRPV1 channel by this compound leads to an influx of calcium and sodium ions, causing depolarization of the neuron and an initial sensation of burning or heat.[4] This is followed by a prolonged state of desensitization, or tachyphylaxis, where the neuron becomes less responsive to further stimuli.[4] This desensitization is a key component of this compound's therapeutic effect.

Furthermore, sustained activation of TRPV1 by this compound leads to the depletion of substance P, a neuropeptide involved in the transmission of pain signals and the inflammatory response.[2][4] The reduction of substance P in sensory nerve endings contributes significantly to the analgesic and anti-inflammatory properties of this compound. The activation of the TRPV1 receptor by this compound also leads to the release of other neuropeptides, such as calcitonin gene-related peptide (CGRP).[5]

Pharmacological Profile

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its activity as a TRPV1 agonist. It selectively targets and desensitizes C-fibers, which are unmyelinated sensory neurons responsible for transmitting slow, burning pain signals.[4] The initial excitation of these fibers is responsible for the transient burning sensation often reported upon application. This is followed by a long-lasting analgesic effect due to neuronal desensitization and depletion of pronociceptive neurotransmitters.[4]

Pharmacokinetics

Quantitative Pharmacological Data

| Parameter | Value | Species/Model | Reference |

| Binding Affinity (Capsaicin) | |||

| Association Constant (Ka) for TRPV1 | ~10^6 M^-1 | Wildtype Subunit | [7] |

| Clinical Efficacy in Knee Osteoarthritis (this compound 0.075% Cream) | |||

| WOMAC Pain Subscale | Statistically significant improvement vs. 0.01% control (p=0.009) | Human | [4] |

| WOMAC Physical Function Subscale | Statistically significant improvement vs. 0.01% control (p<0.001) | Human | [4] |

| Subject Global Evaluation | Statistically significant improvement vs. 0.01% control (p=0.008) | Human | [4] |

| Pharmacokinetics (Capsaicin Patch) | |||

| Mean Elimination Half-life | 1.64 hours | Human | [6] |

| Mean Cmax (60-min application) | 1.86 ng/mL | Human | [6] |

| Mean AUC (60-min application) | 7.42 ng·h/mL | Human | [6] |

Note: Specific binding affinity data (Ki or IC50) for this compound were not available in the reviewed literature. The data for capsaicin is provided as a reference for its trans-isomer.

Experimental Protocols

In Vitro TRPV1 Activation Assay (Calcium Flux)

This protocol describes a method for assessing the agonist activity of this compound on the TRPV1 receptor by measuring intracellular calcium influx in a cell line expressing the receptor.

1. Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Preparation:

-

Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 60 minutes at 37°C.

-

After incubation, the cells are washed to remove excess dye.

3. Compound Addition and Signal Detection:

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

This compound, at various concentrations, is added to the wells.

-

Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time. An increase in fluorescence indicates TRPV1 channel activation and subsequent calcium influx.

4. Data Analysis:

-

The response is typically quantified as the change in fluorescence intensity from baseline.

-

Dose-response curves are generated to determine the EC50 value of this compound for TRPV1 activation.

Measurement of Substance P and CGRP Release

This protocol outlines a method to quantify the release of substance P and CGRP from cultured sensory neurons following treatment with this compound.

1. Primary Sensory Neuron Culture:

-

Dorsal root ganglia (DRG) are dissected from neonatal rats and dissociated into single cells.

-

The neurons are cultured in a suitable medium, often containing nerve growth factor (NGF) to promote survival and neurite outgrowth.

2. This compound Treatment:

-

After a period of in vitro culture to allow for maturation, the neurons are washed with a buffered salt solution.

-

The cells are then incubated with various concentrations of this compound for a defined period (e.g., 30 minutes).

3. Sample Collection and Analysis:

-

The cell culture supernatant is collected to measure the amount of released substance P and CGRP.

-

The concentration of these neuropeptides in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits.[1][8]

4. Data Analysis:

-

The amount of neuropeptide released is normalized to the total protein content of the cell lysate.

-

The results are expressed as the amount of neuropeptide released per milligram of protein.

Visualizations

Conclusion

This compound is a well-characterized TRPV1 agonist with demonstrated clinical efficacy in the treatment of osteoarthritis pain. Its topical application and low systemic absorption contribute to a favorable safety profile. The mechanism of action, centered on the desensitization of nociceptive sensory neurons and depletion of substance P, provides a targeted approach to pain relief. Further research to elucidate the precise binding kinetics of this compound to the TRPV1 receptor and to obtain detailed human pharmacokinetic data would further enhance our understanding of this valuable therapeutic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for continued investigation into the pharmacological properties of this compound and related compounds.

References

- 1. Calcitonin gene-related peptide (CGRP) in capsaicin-sensitive substance P-immunoreactive sensory neurons in animals and man: distribution and release by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of substance P, CGRP and histamine in the hyperalgesia and cytokine upregulation induced by intraplantar injection of capsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic analysis of capsaicin after topical administration of a high-concentration capsaicin patch to patients with peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substance P release from rat dura mater is inversely correlated with CGRP release– experiments using glycerol trinitrate and anti-CGRP antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Zucapsaicin Preclinical Research: A Technical Guide for Drug Development Professionals

An In-depth Review of the Preclinical Pharmacology, Efficacy, and Safety of Zucapsaicin, a TRPV1 Agonist for Pain Management

Executive Summary

This compound, the cis-isomer of capsaicin, is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Preclinical research has established its mechanism of action, demonstrating its ability to induce desensitization of nociceptive sensory neurons, leading to analgesia. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro pharmacology, efficacy in various animal models of pain, pharmacokinetic profile, and safety and toxicology findings. The information is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the development of novel analgesics.

In Vitro Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects primarily through its agonist activity at the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][2][3] The binding of this compound to TRPV1 leads to an influx of calcium ions, initially causing a sensation of heat and pain.[4] However, prolonged or repeated exposure to this compound results in the desensitization of the TRPV1 receptor and the "defunctionalization" of the sensory neuron. This process involves the depletion of substance P and calcitonin gene-related peptide (CGRP), neuropeptides crucial for pain signaling and neurogenic inflammation.[4][5][6][7]

Potency at TRPV1 Receptor

In vitro studies have quantified the potency of this compound in activating the human TRPV1 receptor.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Calcium (Ca²⁺) Uptake | CHO cells expressing human TRPV1 | EC₅₀ | 28.2 nM | [8][9][10][11] |

Signaling Pathway

The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events.

Figure 1: this compound's signaling pathway via TRPV1 activation.

Preclinical Efficacy

This compound has demonstrated analgesic effects in various preclinical models of inflammatory and neuropathic pain.

Inflammatory Pain Models

Carrageenan-Induced Paw Edema: This model is used to assess the anti-inflammatory and analgesic effects of compounds. While specific quantitative data for this compound is limited, topical application of a 1% this compound solution has been shown to reduce croton oil-induced ear edema in mice.[9]

Neuropathic Pain Models

Osteoarthritis Pain Models

Monoiodoacetate (MIA)-Induced Osteoarthritis: this compound has shown therapeutic efficacy in pain associated with osteoarthritis of the knee.[1][2] Pre-treatment with capsaicin in a rat MIA model has been shown to abolish evoked mechanical pain.[12][13]

Pharmacokinetics

Preclinical pharmacokinetic studies have primarily been conducted in rats.

| Species | Route of Administration | Key Findings | Reference |

| Rat | Oral | Significantly attenuates nociceptive behavior. | [8] |

| Rat | Dermal | Low systemic absorption. | [4] |

Safety and Toxicology

A comprehensive battery of toxicology and safety pharmacology studies is essential for the development of any new therapeutic agent. While specific reports on this compound are limited, data on capsaicin, its trans-isomer, provide valuable insights.

Genotoxicity

Studies on pure trans-capsaicin suggest a very low genotoxic potential.

| Assay | System | Results | Reference |

| Ames Test | S. typhimurium, E. coli | Negative | [14][15][16] |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Negative | [14][16] |

| In Vivo Micronucleus Test | Mouse Bone Marrow | Negative | [8][14][16][17][18][19][20][21] |

Dermal Toxicity

Acute dermal irritation studies in rabbits with capsaicin have shown very slight erythema.[22] A 28-day repeated-dose dermal toxicity study in rabbits would be a standard component of a full preclinical package.[9]

Safety Pharmacology

A core battery of safety pharmacology studies is conducted to assess the effects of a new drug on vital functions.

-

Central Nervous System (CNS): The Irwin test or a Functional Observational Battery (FOB) is used to assess behavioral and neurological changes.[23][24][25][26]

-

Cardiovascular System: Telemetry studies in conscious animals are used to monitor cardiac function.[9]

-

Respiratory System: Whole-body plethysmography is used to evaluate respiratory function.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings.

In Vitro Calcium Influx Assay

This assay measures the ability of a compound to induce calcium influx in cells expressing the target receptor.

Figure 2: Workflow for an in vitro calcium influx assay.

In Vivo von Frey Test for Mechanical Allodynia

This test measures the mechanical sensitivity of an animal's paw.

Figure 3: Workflow for the von Frey test.

In Vivo Micronucleus Test

This assay is used to detect genotoxic damage.

Figure 4: Workflow for the in vivo micronucleus test.

Conclusion

The preclinical data for this compound support its development as a topical analgesic. Its potent and selective agonist activity at TRPV1, coupled with a favorable safety profile compared to its trans-isomer, capsaicin, makes it a promising candidate for the treatment of various pain conditions. Further preclinical studies to fully characterize its efficacy in a broader range of pain models and to complete the standard battery of safety and toxicology assessments will be critical for its continued development and eventual clinical application.

References

- 1. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Harnessing the Therapeutic Potential of Capsaicin and Its Analogues in Pain and Other Diseases | MDPI [mdpi.com]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. Intradermal injection of capsaicin induces acute substance P release from rat spinal cord dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Calcitonin gene-related peptide (CGRP) in capsaicin-sensitive substance P-immunoreactive sensory neurons in animals and man: distribution and release by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. adooq.com [adooq.com]

- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. Pre-treatment with capsaicin in a rat osteoarthritis model reduces the symptoms of pain and bone damage induced by monosodium iodoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tumorigenicity and mutagenicity studies with capsaicin of hot peppers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genotoxicity studies with pure trans-capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PlumX [plu.mx]

- 18. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 22. daikinchemicals.com [daikinchemicals.com]

- 23. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. CNS Adverse Effects: From Functional Observation Battery/Irwin Tests to Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Cis-Isomer: A Technical Deep Dive into the Biological Activity of Cis-Capsaicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsaicin, the pungent compound responsible for the heat of chili peppers, has long been recognized for its therapeutic potential, primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1). The naturally occurring and most studied form of capsaicin is the trans-isomer. However, its geometric isomer, cis-capsaicin (also known as Zucapsaicin or Civamide), presents a compelling area of investigation. While sharing a similar molecular structure, subtle differences in its spatial arrangement could translate to distinct biological activities and therapeutic profiles. This technical guide provides a comprehensive overview of the known biological activities of cis-capsaicin, with a focus on quantitative comparisons with its trans-counterpart where available, detailed experimental methodologies, and visualization of key pathways.

Core Biological Activity: Interaction with TRPV1

Both cis- and trans-capsaicin exert their primary pharmacological effects through the activation of TRPV1, a non-selective cation channel predominantly expressed in sensory neurons. Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in neuronal depolarization and the sensation of heat and pain. Prolonged activation, however, leads to desensitization of the neuron, a phenomenon that underpins the analgesic effects of capsaicinoids.

While it is widely accepted that cis-capsaicin is a TRPV1 agonist, a direct, peer-reviewed study providing a side-by-side quantitative comparison of the TRPV1 activation potency (e.g., EC50 values) of the two isomers under identical experimental conditions is notably absent in the current literature. However, clinical and preclinical studies suggest a similar mechanism of action and efficacy in pain relief, with some evidence indicating that cis-capsaicin may be better tolerated.[1]

Signaling Pathway for Capsaicin-Induced TRPV1 Activation and Desensitization

Caption: Capsaicin-induced TRPV1 activation and modulation pathway.

Comparative Biological Activities: A Tabular Summary

Due to the limited availability of direct comparative studies, the following tables summarize the known quantitative data for both isomers, drawing from various sources. It is crucial to interpret this data with caution, as experimental conditions may vary between studies.

Table 1: TRPV1 Activation Potency

| Isomer | EC50 (µM) | Cell Line | Assay Method | Reference |

| trans-Capsaicin | ~0.1 - 1.1 | HEK293, DRG neurons | Calcium Influx, Electrophysiology | [2] |

| cis-Capsaicin | Data Not Available | - | - | - |

Table 2: Analgesic Activity

| Isomer | Indication | Model/Study Design | Outcome | Reference |

| trans-Capsaicin | Osteoarthritis | Clinical Trials | Significant pain reduction | [3] |

| cis-Capsaicin (this compound) | Osteoarthritis, Neuropathic Pain | Clinical Trials | Efficacious in pain relief, better tolerated than trans-capsaicin | [1] |

Table 3: Anti-inflammatory Activity

| Isomer | IC50 (µM) | Model System | Measured Effect | Reference |

| trans-Capsaicin | ~25 - 100 | Macrophages | Inhibition of inflammatory cytokine secretion | [4] |

| cis-Capsaicin | Data Not Available | - | - | - |

Table 4: Antiviral Activity against Herpes Simplex Virus (HSV)

| Isomer | Concentration | Model System | Outcome | Reference |

| trans-Capsaicin | 1% | Guinea Pig | Significantly reduced severity of primary genital skin disease | [5] |

| cis-Capsaicin (Civamide) | 1.25% | Guinea Pig | Similar reduction in severity of primary genital skin disease to trans-capsaicin | [5] |

Experimental Protocols

In Vitro TRPV1 Activation: Calcium Influx Assay

This protocol describes a common method to assess the potency of capsaicin isomers in activating TRPV1 channels expressed in a heterologous system.

Objective: To determine the half-maximal effective concentration (EC50) of cis- and trans-capsaicin for TRPV1 activation by measuring intracellular calcium influx.

Materials:

-

HEK293 cells stably expressing human TRPV1 (hTRPV1).

-

Culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.

-

Pluronic F-127.

-

cis-Capsaicin and trans-Capsaicin stock solutions (in DMSO).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader.

Procedure:

-

Cell Plating: Seed the hTRPV1-HEK293 cells into the microplates at an appropriate density and allow them to adhere and grow to confluence (typically 24-48 hours).

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in Assay Buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Preparation: Prepare serial dilutions of cis- and trans-capsaicin in Assay Buffer.

-

Assay Measurement:

-

Wash the cells with Assay Buffer to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add the different concentrations of the capsaicin isomers to the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the calcium influx.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Subtract the baseline fluorescence to obtain the net change in fluorescence.

-

Plot the net fluorescence change against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Workflow for the TRPV1 Calcium Influx Assay.

Electrophysiological Analysis: Whole-Cell Patch Clamp

This technique provides a more direct measure of TRPV1 channel activity by recording the ion currents flowing through the channel.

Objective: To characterize and compare the currents evoked by cis- and trans-capsaicin through TRPV1 channels.

Materials:

-

hTRPV1-expressing cells cultured on coverslips.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Intracellular solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

cis-Capsaicin and trans-Capsaicin stock solutions.

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Cell Patching:

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Under visual guidance using the microscope, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.

-

Current Recording:

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply voltage steps or ramps to record baseline currents.

-

Perfuse the cell with a known concentration of cis- or trans-capsaicin and record the evoked currents.

-

Wash out the compound and repeat with different concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration.

-

Normalize the currents to the cell capacitance to obtain current density.

-

Plot the current density against the agonist concentration to determine the EC50.

-

Caption: Workflow for Whole-Cell Patch Clamp Recording of TRPV1.

Discussion and Future Directions

The available evidence suggests that cis-capsaicin shares a similar mechanism of action with its well-studied trans-isomer, primarily through the activation of the TRPV1 receptor. Clinical observations of similar analgesic efficacy, coupled with reports of improved tolerability, make cis-capsaicin a molecule of significant interest for therapeutic development, particularly in the management of chronic pain.

However, a striking gap exists in the peer-reviewed literature regarding direct, quantitative comparisons of the biological activities of these two isomers. To fully understand the therapeutic potential of cis-capsaicin and to enable rational drug design, future research should prioritize head-to-head studies that determine the EC50 and IC50 values for TRPV1 activation, analgesia, and anti-inflammatory effects under identical, well-defined experimental conditions. Such studies will be instrumental in elucidating the subtle but potentially crucial differences in their pharmacological profiles and in guiding the development of next-generation TRPV1-targeted therapies.

References

- 1. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPV1 Recapitulates Native Capsaicin Receptor in Sensory Neurons in Association with Fas-Associated Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hcplive.com [hcplive.com]

- 4. Capsaicin affects macrophage anti-inflammatory activity via the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Civamide (cis-Capsaicin) for Treatment of Primary or Recurrent Experimental Genital Herpes - PMC [pmc.ncbi.nlm.nih.gov]

Zucapsaicin and Sensory Neuron Desensitization: A Technical Guide for Drug Development Professionals

Abstract: Zucapsaicin, the cis-isomer of capsaicin, is a topical analgesic that leverages the principle of sensory neuron desensitization to achieve pain relief. Its mechanism is centered on the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in peripheral nociceptors. This technical guide provides an in-depth exploration of the molecular pathways underlying this compound-induced desensitization, presents quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core mechanisms through signaling and workflow diagrams. This document is intended for researchers, scientists, and professionals involved in the development of novel analgesic therapies.

Core Mechanism of Action: The TRPV1 Channel

This compound's therapeutic effect is initiated by its interaction with the TRPV1 channel, a non-selective cation channel predominantly expressed on sensory nerve fibers.[1] TRPV1 is a polymodal receptor, activated by various noxious stimuli including high temperatures (>42°C), acidic conditions, and endogenous lipids.[2]

The mechanism of this compound can be understood as a two-phase process:

-

Initial Activation (Excitation): this compound binds to the TRPV1 receptor, triggering the channel to open.[1] This allows for a significant influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[2] This influx leads to membrane depolarization, the generation of action potentials, and the acute sensation of burning or heat, which is a common initial side effect of topical application.[1][3] This activation also triggers the local release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve terminals.[1][2]

-

Desensitization (Refractory State): With prolonged or repeated exposure to this compound, the TRPV1 channel and the sensory neuron become less responsive to further stimulation. This phenomenon, known as desensitization or tachyphylaxis, is the basis of its analgesic effect.[1][3][4] The neuron enters a refractory state where it can no longer effectively transmit pain signals.[2] This process involves multiple, interconnected molecular pathways.

Molecular Pathways of TRPV1 Desensitization

The transition from activation to desensitization is not passive but is actively driven by intracellular signaling cascades, primarily initiated by the influx of calcium.

Calcium-Dependent Dephosphorylation

The central mechanism of rapid TRPV1 desensitization is dependent on intracellular Ca²⁺.[5] The influx of Ca²⁺ through the TRPV1 channel itself activates calcium-dependent enzymes, most notably the phosphatase calcineurin (also known as protein phosphatase 2B).[6][7][8] Calcineurin dephosphorylates specific sites on the TRPV1 channel that are otherwise phosphorylated to maintain its sensitivity.[7] This dephosphorylation renders the channel less responsive to subsequent agonist binding, effectively "turning down" its activity.[6][9]

The Role of Protein Kinases (PKA and PKC)

The sensitivity of the TRPV1 channel is dynamically regulated by a balance between phosphorylation and dephosphorylation. While calcineurin drives dephosphorylation and desensitization, protein kinases promote phosphorylation and sensitization.

-

Protein Kinase A (PKA): The cAMP-PKA pathway acts to counter desensitization. PKA can directly phosphorylate TRPV1 at sites such as Ser-116 and Thr-370.[7][10] This phosphorylation decreases the rate of desensitization, keeping the channel more responsive.[6][10] Therefore, agents that increase cAMP levels (like prostaglandin E2) can enhance pain signaling by reducing TRPV1 desensitization.[10]

-

Protein Kinase C (PKC): The role of PKC is complex. PKC activation is generally associated with the sensitization of TRPV1, making neurons more responsive to heat and capsaicin, a key process in inflammatory pain.[11][12] PKC phosphorylates TRPV1 at sites like Ser-502 and Ser-800, which enhances channel function.[12][13] However, some studies suggest that PKC activation can also reverse capsaicin-induced desensitization.[13] The prevailing model is that while PKC-mediated phosphorylation sensitizes the channel, the overwhelming Ca²⁺ influx triggered by a strong agonist like this compound robustly activates phosphatases like calcineurin, which overrides the sensitizing effects of PKC and leads to a net desensitized state.[14]

Receptor Internalization and Neuropeptide Depletion

Beyond channel gating modifications, longer-term desensitization involves two additional processes:

-

Receptor Internalization: Prolonged exposure to agonists can trigger the physical removal of TRPV1 receptors from the cell surface via endocytosis, followed by lysosomal degradation.[6][15] This reduces the total number of available channels, contributing to a more sustained loss of sensitivity.[15]

-

Neuropeptide Depletion: The initial, robust activation of the sensory neuron causes the release of its stored neuropeptides, particularly Substance P.[1] Continuous stimulation depletes these stores.[1][8] Since Substance P is a key neurotransmitter in the pain pathway and contributes to neurogenic inflammation, its depletion further dampens the transmission of pain signals and reduces local inflammatory responses.[1][3]

Quantitative Data Presentation

Quantitative analysis from various studies provides insight into the concentrations, efficacy, and tolerability of this compound and related compounds.

Table 1: Preclinical Quantitative Data for TRPV1 Modulators

| Parameter | Compound | Concentration | Cell/System Type | Observation | Citation |

|---|---|---|---|---|---|

| Activation & Desensitization | Capsaicin | 100 nM | Rat DRG Neurons | Successive applications lead to tachyphylaxis (desensitization). | [13][16] |

| Capsaicin | 1 µM | HEK293 cells expressing TRPV1 | Prolonged exposure induces full desensitization. | [17] | |

| Capsaicin | 1 µM | CHO cells expressing TRPV1 | Current reduced by ~55% after 30 seconds of exposure. | [18] | |

| Ca²⁺ Influx | Capsaicin | 0.1 - 50 µM | Differentiated F11 cells | Dose-dependent increase in intracellular Ca²⁺ (EC₅₀ = 1.6 µM). | [18] |

| Neuropeptide Release | Substance P | 10 µM | Human Skin (in vivo) | Injection induces significant histamine release (peak ~66 nM). | [19] |

| | Capsaicin | 30 µM | Human Skin (in vivo) | Induces low, non-significant histamine release. |[19] |

Table 2: Clinical Trial Data for Topical this compound

| Parameter | This compound Cream | Comparator | Condition | Key Finding | Citation |

|---|---|---|---|---|---|

| Efficacy | 0.075% | 0.001% Cream (Control) | Knee Osteoarthritis | Significant symptom improvement over 12 weeks compared to control. | [20] |

| Tolerability | 0.075% | N/A | Knee Osteoarthritis | A burning sensation was reported by 67% of patients, but no withdrawals for this reason. | [20] |

| General Comparison | this compound | Capsaicin | General Use | this compound is reported to be better tolerated with less local skin irritation. |[20][21][22] |

Key Experimental Protocols

The study of this compound and TRPV1 desensitization employs a range of specialized techniques to probe neuronal function from the molecular to the organismal level.

In Vitro Assessment of TRPV1 Activity

-

Cell Culture and Transfection: Experiments often use cell lines like Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.[6][7][13] These cells do not endogenously express TRPV1 and are transiently transfected with cDNA encoding the channel. This provides a clean system to study channel properties in isolation. Alternatively, primary cultures of Dorsal Root Ganglion (DRG) neurons are used to study the receptor in its native environment.[5][13]

-

Electrophysiology (Patch Clamp): The whole-cell or perforated-patch voltage-clamp technique is the gold standard for measuring the flow of ions through TRPV1.[6][7]

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured (whole-cell) or made permeable with antibiotics (perforated-patch), allowing electrical control of the cell's membrane potential.

-

This compound or another agonist is applied to the cell.

-

The resulting inward current (carried by Ca²⁺ and Na⁺) is recorded.

-

Desensitization is quantified by the decrease in current amplitude during sustained application or with repeated applications.[5]

-

-

Calcium Imaging: This method measures the primary consequence of TRPV1 activation—the increase in intracellular calcium.

-

Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM).[16]

-

The cells are viewed under a fluorescence microscope.

-

Upon application of this compound, Ca²⁺ influx causes the dye to fluoresce more brightly.

-

The change in fluorescence intensity is recorded over time, providing a dynamic measure of channel activation and subsequent desensitization as the response wanes.[23]

-

In Vivo Models of Analgesia and Desensitization

-

Writhing and Eye-Wiping Tests: These are behavioral tests in rodents to assess visceral and trigeminal pain, respectively.[24]

-

An initial administration of a TRPV1 agonist (e.g., this compound or resiniferatoxin) is given to induce desensitization.

-

After a set period (days), a challenge dose of the agonist is administered intraperitoneally (for writhing) or to the cornea (for eye-wiping).

-

The number of writhing episodes or eye-wiping movements is counted. A significant reduction in these behaviors in the pre-treated group compared to a vehicle control group indicates successful desensitization.[24]

-

-

Capsaicin-Induced Secondary Mechanical Hypersensitivity: This model assesses a state similar to neuropathic pain.

-

Capsaicin is injected intradermally into the rat hind paw.

-

This induces immediate pain behaviors and a surrounding area of secondary mechanical hypersensitivity (allodynia).

-

The hypersensitivity is measured by applying von Frey filaments (calibrated fibers that exert a specific force) to the area and observing the paw withdrawal threshold.

-

The efficacy of an analgesic compound can be tested by administering it after the hypersensitivity has been established.[25]

-

Measurement of Neuropeptide Release

-

Microdialysis: This technique allows for the in vivo sampling of neurotransmitters and other molecules from the extracellular space of tissues like the skin.[19]

-

A microdialysis probe, which has a semi-permeable membrane at its tip, is inserted into the skin.

-

The probe is perfused with a physiological solution. Molecules from the extracellular fluid, such as histamine released from mast cells in response to neuropeptides, diffuse across the membrane into the perfusion fluid.

-

The collected fluid (dialysate) is then analyzed using highly sensitive techniques like radioimmunoassay (RIA) to quantify the amount of released substance.[19][26]

-

Conclusion

This compound represents a targeted approach to pain management, exploiting the inherent biological mechanisms of sensory neuron function. Its action as a potent TRPV1 agonist initiates a cascade of intracellular events, dominated by calcium influx, which ultimately leads to a lasting state of desensitization. This refractory condition is achieved through a multi-faceted process involving Ca²⁺-dependent dephosphorylation via calcineurin, receptor internalization, and depletion of pro-inflammatory neuropeptides. Understanding the intricate balance between sensitizing kinases (PKA, PKC) and desensitizing phosphatases is crucial for optimizing therapeutic strategies and developing next-generation analgesics that target the TRPV1 pathway with improved efficacy and tolerability. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of such compounds.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Mechanism of action of capsaicin-like molecules on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropharmacological mechanisms of capsaicin and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Calcium in the Desensitization of Capsaicin Responses in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Ca2+-dependent desensitization in the vanilloid receptor TRPV1 by calcineurin and cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Desensitization of capsaicin-activated currents in the vanilloid receptor TRPV1 is decreased by the cyclic AMP-dependent protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein kinase C phosphorylation sensitizes but does not activate the capsaicin receptor transient receptor potential vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of protein kinase C reverses capsaicin-induced calcium-dependent desensitization of TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein kinase C contributes to abnormal capsaicin responses in DRG neurons from cats with feline interstitial cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Agonist- and Ca2+-dependent desensitization of TRPV1 channel targets the receptor to lysosomes for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Resensitization of TRPV1 channels after the P2 receptor activation in sensory neurons of spinal ganglia in rats [frontiersin.org]

- 17. Functional Recovery from Desensitization of Vanilloid Receptor TRPV1 Requires Resynthesis of Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuropeptide- and capsaicin-induced histamine release in skin monitored with the microdialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. 4.8. TRPV1 desensitization tests [bio-protocol.org]

- 25. Comparison of antinociceptive actions of standard analgesics in attenuating capsaicin and nerve-injury-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Techniques for neuropeptide determination - PMC [pmc.ncbi.nlm.nih.gov]

Zucapsaicin's Molecular Landscape Beyond TRPV1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction